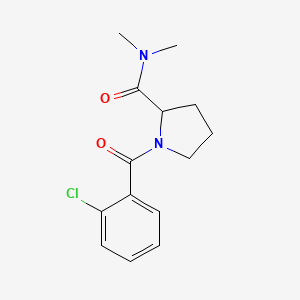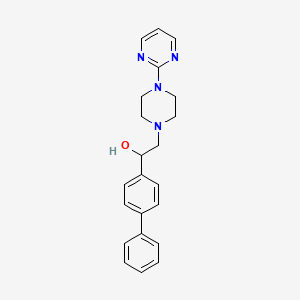![molecular formula C19H23N3O2 B7563614 N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide, commonly known as JNJ-40411813, is a novel drug compound that has shown promising results in scientific research. It belongs to the class of pyrimidine carboxamides and has been synthesized through a complex chemical process.
作用機序
JNJ-40411813 acts as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the modulation of glutamate neurotransmission. By blocking the activity of mGluR2, JNJ-40411813 increases the release of glutamate in the brain, leading to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have a range of biochemical and physiological effects in preclinical models. It has been found to increase the levels of several neurotransmitters, including glutamate, dopamine, and norepinephrine, in the brain. It also enhances the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
実験室実験の利点と制限
JNJ-40411813 has several advantages for lab experiments, including its high potency and selectivity for mGluR2. It is also relatively easy to synthesize and purify, making it a useful tool for studying glutamate neurotransmission. However, the drug has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on JNJ-40411813. One area of interest is the drug's potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of JNJ-40411813 in clinical trials. Another area of research is the development of novel analogs and derivatives of JNJ-40411813 with improved pharmacological properties. Finally, there is a need for more detailed studies on the mechanism of action of JNJ-40411813, including its effects on synaptic plasticity and neuronal signaling pathways.
Conclusion
In conclusion, JNJ-40411813 is a novel drug compound that has shown promising results in scientific research. It has a complex synthesis method and acts as a selective antagonist of mGluR2, leading to enhanced glutamate neurotransmission and improved cognitive function. JNJ-40411813 has potential therapeutic applications in neurological and psychiatric disorders and is a useful tool for studying glutamate neurotransmission in lab experiments. Further research is needed to determine the full extent of its pharmacological properties and potential clinical applications.
合成法
The synthesis of JNJ-40411813 involves a series of chemical reactions, including the condensation of 4-methoxyphenylacetonitrile with cyclopentanone, followed by cyclization with guanidine and subsequent alkylation with 2,4-dimethylpyrimidine-5-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
JNJ-40411813 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. The drug has also been tested for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-17(12-20-14(2)21-13)18(23)22-19(10-4-5-11-19)15-6-8-16(24-3)9-7-15/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBANQFMZFEGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCCC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(5,6-Dimethyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7563533.png)
![N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide](/img/structure/B7563538.png)
![N-[3-(tert-butylsulfamoyl)phenyl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7563539.png)
![2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7563542.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7563558.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7563574.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)

